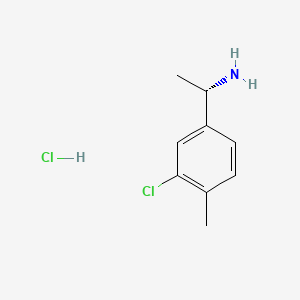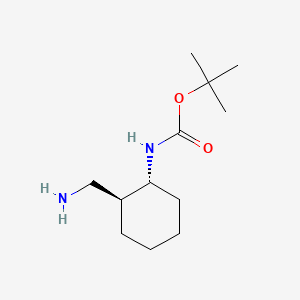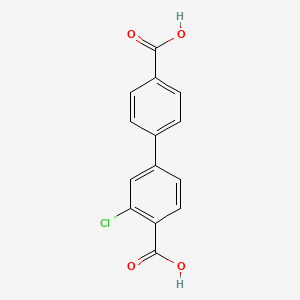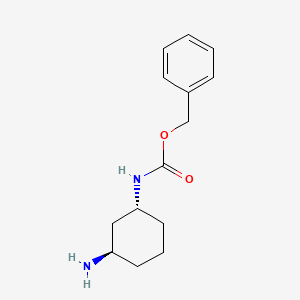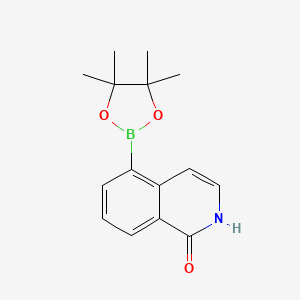
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one, also known as 5-TM-ISO, is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is a boron-containing isoquinoline derivative, and its unique chemical structure gives it a wide range of properties that can be utilized in various research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, and its unique chemical structure makes it useful for the preparation of various compounds. It has also been used in the study of enzyme inhibition, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential applications in the fields of drug discovery and drug delivery.
Wirkmechanismus
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is not fully understood, but it is believed to interact with proteins through a hydrogen bonding mechanism. It is thought that the boron atom in the molecule forms a strong bond with the protein, which alters the protein’s structure and affects its function. Additionally, the isoquinoline moiety is believed to interact with the protein through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one are not fully understood, but it is believed to have a wide range of effects on the body. It has been studied for its potential to inhibit the activity of various enzymes, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential to modulate the activity of various hormones and neurotransmitters, and its ability to interact with receptors makes it a potential tool in drug discovery and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one in laboratory experiments include its low cost, its ability to interact with proteins, and its ability to modulate the activity of various hormones and neurotransmitters. Additionally, it is relatively easy to synthesize and is soluble in both water and organic solvents. The main limitation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is its lack of specificity, as it has the potential to interact with a wide range of proteins and receptors.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one. These include further study of its potential applications in drug discovery and drug delivery, as well as its potential to modulate the activity of various hormones and neurotransmitters. Additionally, further research into its mechanism of action and its ability to interact with proteins could lead to the development of new and more effective drugs. Finally, research into the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one as a reagent in organic synthesis could lead to the development of new and more efficient synthesis methods.
Synthesemethoden
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a multi-step process that begins with the reaction of a boronic acid and an isoquinoline derivative. The resulting intermediate is then reacted with a dioxaborinane to form the desired product. The reaction is typically carried out in aqueous solution at a temperature of around 80°C, and the reaction is complete after about one hour. The resulting product is a white powder that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-17-13(11)18/h5-9H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRUVECNNKCADE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC(=O)C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

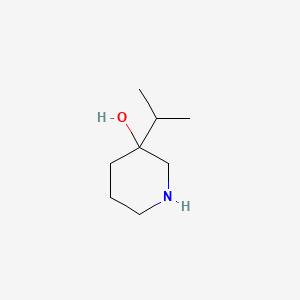
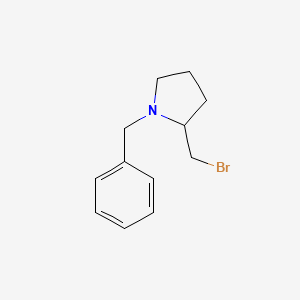
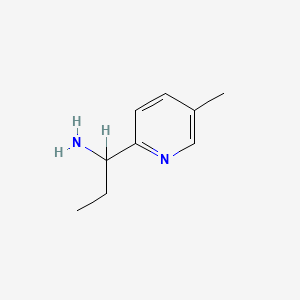
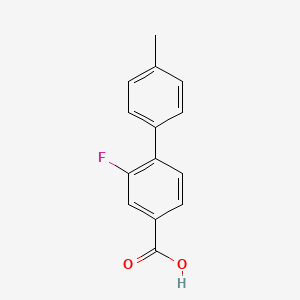
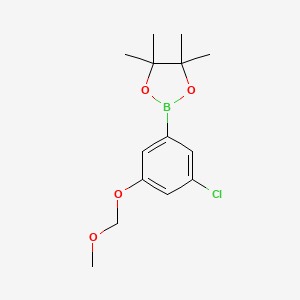
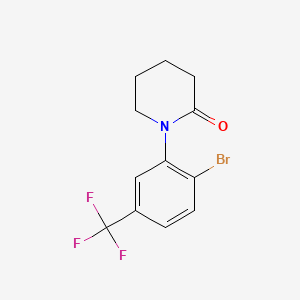
![3-(Benzo[d][1,3]dioxol-5-yl)-5-methoxybenzoic acid](/img/structure/B571961.png)
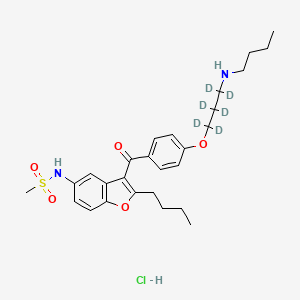
![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
